5-氨基-1H-苯并咪唑-2-甲酸甲酯

描述

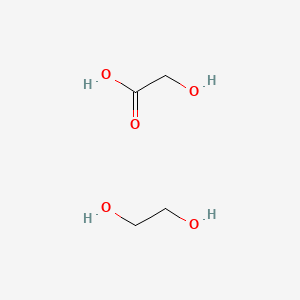

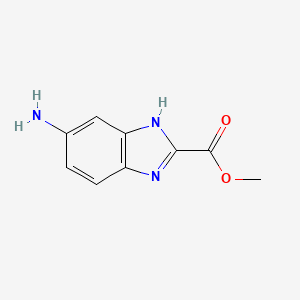

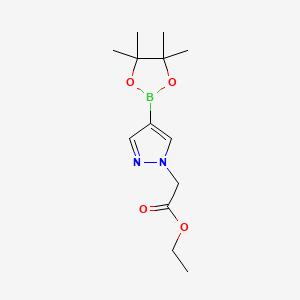

The molecule “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” contains a total of 24 bonds. There are 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) . It contains a total of 23 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

Benzimidazoles, including “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester”, can be synthesized through various methods. One common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has also been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis

The molecular structure of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” is complex, with a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester” include a molecular weight of 191.19 . More detailed properties such as density, boiling point, vapor pressure, and solubility are not available in the search results.科学研究应用

Antimicrobial Activity

Imidazole derivatives, including methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate, have been extensively studied for their antimicrobial properties . They exhibit a broad spectrum of activity against various bacterial and fungal pathogens. For instance, some derivatives have shown antibacterial activity against drug-resistant strains, offering potential as new therapeutic agents in the fight against antibiotic resistance .

Antitumor and Anticancer Properties

These compounds have also been investigated for their antitumor and anticancer effects. Research has demonstrated that certain imidazole derivatives can inhibit the growth of cancer cells, including breast cancer, by interfering with cell signaling pathways and inducing apoptosis . This opens up possibilities for developing new oncology drugs.

Anti-inflammatory Uses

The anti-inflammatory potential of imidazole derivatives is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antiviral Applications

Imidazole compounds have shown promise in antiviral therapy as well. They can interfere with viral replication and are being explored as treatments for diseases such as hepatitis C. Their mechanism involves inhibiting enzymes or blocking receptors that are crucial for the viral life cycle .

Gastrointestinal Therapeutics

Some imidazole derivatives are used in the treatment of gastrointestinal disorders. For example, they can act as antiulcer agents by inhibiting proton pumps in the stomach, reducing acid secretion, and promoting healing of ulcers .

Neurological Disorders

Research has indicated that imidazole derivatives might have therapeutic benefits for neurological disorders. They can influence neurotransmitter systems and have been studied for their potential in treating conditions like depression and anxiety .

属性

IUPAC Name |

methyl 6-amino-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLHXWFXDADDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590805 | |

| Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester | |

CAS RN |

292070-01-0 | |

| Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)